Lecanindole D
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Overview
Description
Lecanindole D is a member of the indole diterpenoid family, which are natural products characterized by a hybrid molecular architecture consisting of an indole nucleus and a diterpenoid moiety. These compounds are known for their diverse biological activities and complex structures .
Preparation Methods
The synthesis of Lecanindole D involves several key steps. One common method includes the formation of the indole ring through a Fischer indole synthesis, followed by a series of transformations such as Heck alkylation, epoxidation, and conversion to an allylic alcohol . Industrial production methods often involve the use of heterologous expression systems in fungi to reconstitute the biosynthetic pathway of indole diterpenes .
Chemical Reactions Analysis
Lecanindole D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lecanindole D has a wide range of scientific research applications. In chemistry, it serves as a platform for developing novel synthetic methods due to its complex molecular architecture. In biology and medicine, it exhibits significant biological activities, including mitosis inhibition and anti-MRSA activity . In the industry, it is used in the development of insecticides and other agricultural products .
Mechanism of Action
The mechanism of action of Lecanindole D involves its interaction with specific molecular targets and pathways. It is known to inhibit mitosis by interfering with microtubule dynamics, which is crucial for cell division. Additionally, it exhibits anti-MRSA activity by targeting bacterial cell wall synthesis .
Comparison with Similar Compounds
Lecanindole D is unique among indole diterpenoids due to its specific structural features and biological activities. Similar compounds include paspalinine, paspaline, and nodulisporic acids, which also belong to the indole diterpenoid family and exhibit similar pharmacological and agricultural profiles . this compound stands out due to its potent mitosis inhibition and anti-MRSA activity .
Properties
Molecular Formula |
C23H31NO2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(1S,12S,15S,17R,20R)-1,16,16,20-tetramethyl-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4,6,8-tetraene-15,17-diol |
InChI |
InChI=1S/C23H31NO2/c1-20(2)18(25)10-11-21(3)22(4)14(9-12-23(20,21)26)13-16-15-7-5-6-8-17(15)24-19(16)22/h5-8,14,18,24-26H,9-13H2,1-4H3/t14-,18+,21+,22+,23+/m0/s1 |
InChI Key |
QJRNEHJGTLWRJJ-BVYMYZFFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@]1(CC[C@@H]3[C@@]2(C4=C(C3)C5=CC=CC=C5N4)C)O)(C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1(CCC3C2(C4=C(C3)C5=CC=CC=C5N4)C)O)C)O)C |
Origin of Product |
United States |
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